molecular formula C9H6Cl2N2O2 B8190869 Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate

Cat. No.: B8190869
M. Wt: 245.06 g/mol
InChI Key: GFSIBDVIZSCXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) and a pyridine ring substituted with chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate typically involves the reaction of 3,5-dichloropyridine-2-carbaldehyde with methyl cyanoacetate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions in a suitable solvent like methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Condensation: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

    Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide can facilitate the formation of heterocycles

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-cyano-2-(3,5-dichloropyridin-2-yl)acetic acid.

    Condensation: Various heterocyclic compounds depending on the reactants used

Scientific Research Applications

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group and the pyridine ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl cyanoacetate: A simpler analog without the pyridine ring.

    Ethyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate: An ethyl ester analog.

    2-cyano-2-(3,5-dichloropyridin-2-yl)acetic acid: The carboxylic acid analog

Uniqueness

Methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate is unique due to the presence of both the cyano group and the dichloropyridine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-cyano-2-(3,5-dichloropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6(3-12)8-7(11)2-5(10)4-13-8/h2,4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSIBDVIZSCXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NMP (7 mL) was added to a round bottom, placed under nitrogen and cooled to 0° C. NaH (1.16 g, 29.1 mmol) was added portionwise followed by the addition of methyl cyanoacetate (1.31 ml, 14.5 mmol) (in 3 mL of NMP) dropwise. After stirring for 30 minutes at 0° C., 2-bromo-3,5-dichloropyridine (3.0 g, 13.2 mmol) was added and the reaction was heated to 130° C. for 5 hours. The reaction was allowed to cool, poured into ice and extracted twice with ethyl acetate. The ethyl acetate was combined, dried over MgSO4, filtered and concentrated. The amorphous material was crystallized from methanol to afford the desired compound (700 mg, 2.86 mmol, 21.6% yield) as light brown needles.
Name
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Four
Yield
21.6%

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